

ABT-255 free base molecular weight and formula

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Compound of Interest

Compound Name: ABT-255 free base

Cat. No.: B1664765

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ABT-255 Free Base: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class. It has demonstrated significant potency against a range of bacteria, most notably against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and mechanism of action of **ABT-255 free base**.

Physicochemical Properties

The fundamental molecular characteristics of **ABT-255 free base** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C21H24FN3O3	
Molecular Weight	385.43 g/mol	_

Biological Activity and Efficacy



ABT-255 exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis. The following tables summarize its in vitro minimum inhibitory concentrations (MIC) and in vivo efficacy in a murine model of pulmonary tuberculosis.

In Vitro Antimycobacterial Activity

Mycobacterium tuberculosis Strain	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
Drug-Susceptible Strains	0.016 - 0.031	[1]
Rifampin-Resistant Isolates	0.031	[1]
Ethambutol-Resistant Isolates	0.031	[1]

In Vivo Efficacy in a Murine Model of Pulmonary Tuberculosis

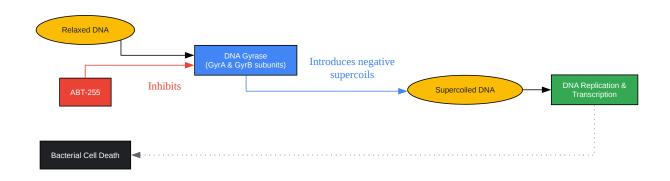
Treatment Group	Dosage	Log ₁₀ Reduction in Viable Bacterial Counts (Lung Tissue)	Reference
ABT-255 (against drug-susceptible M. tuberculosis)	25 mg/kg/day for four weeks (oral)	2 - 5	[1]
ABT-255 (against rifampin-resistant M. tuberculosis)	25 mg/kg/day for four weeks (oral)	2 - 3	[1]

Mechanism of Action: Inhibition of DNA Gyrase

ABT-255, as a member of the 2-pyridone class of antibacterials, functions as a potent inhibitor of bacterial DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into the DNA, relieving torsional stress that arises during these processes.



By targeting DNA gyrase, ABT-255 disrupts the normal topological state of bacterial DNA, leading to the inhibition of critical cellular processes and ultimately resulting in bacterial cell death. The signaling pathway below illustrates the mechanism of action.



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Caption: Mechanism of action of ABT-255 via inhibition of DNA gyrase.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

A representative protocol for determining the MIC of ABT-255 against Mycobacterium tuberculosis is the Alamar blue reduction assay.[1]

- Preparation of Inoculum:M. tuberculosis strains are grown in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-log phase. The bacterial suspension is then diluted to a standardized concentration.
- Drug Dilution: A serial two-fold dilution of ABT-255 is prepared in a 96-well microtiter plate using the growth medium.

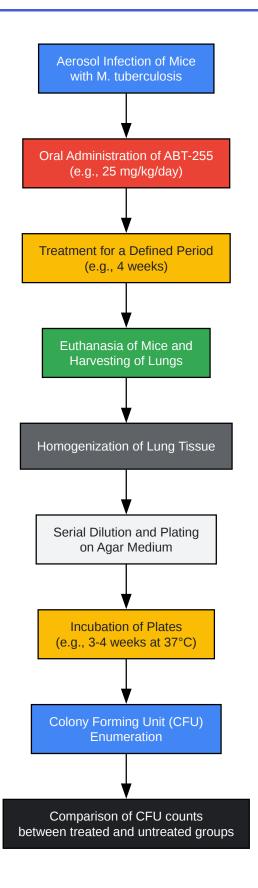


- Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
- Incubation: The plates are incubated at 37°C for a specified period, typically 5-7 days.
- Addition of Alamar Blue: A solution of Alamar blue is added to each well.
- Reading of Results: The plates are further incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of ABT-255 that prevents this color change.

In Vivo Efficacy in a Murine Model

The following is a generalized workflow for assessing the in vivo efficacy of ABT-255 against pulmonary tuberculosis in a mouse model.[1]





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Caption: Workflow for assessing the in vivo efficacy of ABT-255.



Synthesis of 2-Pyridone Core Structure

The synthesis of 2-pyridone antibacterial agents, including close analogs of ABT-255 such as ABT-719, involves a multi-step chemical synthesis.[2] The core quinolizine structure is typically constructed from commercially available starting materials through a series of linear transformations. A generalized synthetic approach is outlined below.

- Formation of the Pyridone Ring: The synthesis often begins with the construction of the 2pyridone ring system. This can be achieved through various condensation reactions.
- Introduction of the Carboxylic Acid Moiety: A carboxylic acid group, essential for antibacterial activity, is introduced at the 3-position of the quinolizine ring.
- Addition of the Cyclopropyl Group: A cyclopropyl group is typically installed at the 1-position, which is a common feature in many quinolone and 2-pyridone antibacterials.
- Fluorination: A fluorine atom is introduced at the 7-position, a substitution known to enhance antibacterial potency.
- Coupling of the Side Chain: The final key step involves the coupling of the octahydropyrrolopyridine side chain at the 8-position of the quinolizine core. This side chain plays a crucial role in the compound's spectrum of activity and pharmacokinetic properties.

Note: The specific reagents, reaction conditions, and purification methods would be detailed in the primary literature and patents describing the synthesis of ABT-255 and related compounds.

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References

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